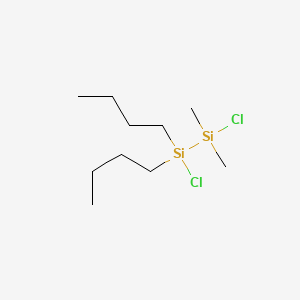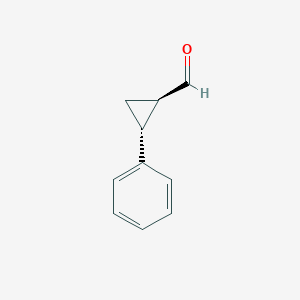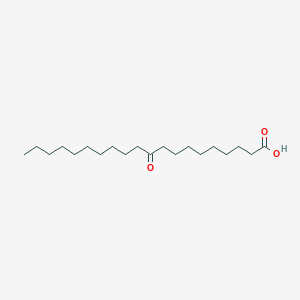
10-Oxoicosanoic acid
Overview
Description
10-Oxoicosanoic acid is a long-chain fatty acid with the molecular formula C20H38O3. It is also known as 10-Oxoeicosanoic acid. This compound is part of the oxo fatty acids family, which are characterized by the presence of a keto group (C=O) along the carbon chain. This compound is a derivative of icosanoic acid, a saturated fatty acid commonly found in various natural sources.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxoicosanoic acid typically involves the oxidation of icosanoic acid. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out by dissolving icosanoic acid in a suitable solvent, such as dichloromethane, and adding the oxidizing agent slowly while maintaining a controlled temperature. The reaction mixture is then stirred for several hours until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic oxidation processes. These processes often utilize metal catalysts, such as palladium or platinum, to facilitate the oxidation of icosanoic acid. The reaction is conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
10-Oxoicosanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound into dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group into a hydroxyl group, forming 10-Hydroxyicosanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild conditions.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: 10-Hydroxyicosanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-Oxoicosanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of 10-Oxoicosanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating the activity of enzymes and receptors. The keto group in this compound allows it to participate in redox reactions, influencing cellular processes such as inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-Oxoicosanoic acid: Another oxo fatty acid with the keto group at the third carbon position.
Icosanoic acid: The parent compound of 10-Oxoicosanoic acid, lacking the keto group.
10-Hydroxyicosanoic acid: A reduced form of this compound with a hydroxyl group instead of a keto group.
Uniqueness
This compound is unique due to the position of its keto group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations makes it valuable in synthetic chemistry and industrial applications. Additionally, its potential biological activities, such as anti-inflammatory and antimicrobial effects, distinguish it from other similar fatty acids.
Properties
IUPAC Name |
10-oxoicosanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-5-6-7-10-13-16-19(21)17-14-11-8-9-12-15-18-20(22)23/h2-18H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGULYRJPOSBOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314842 | |
| Record name | 10-Oxoeicosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
818-24-6 | |
| Record name | 10-Oxoeicosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Oxoeicosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


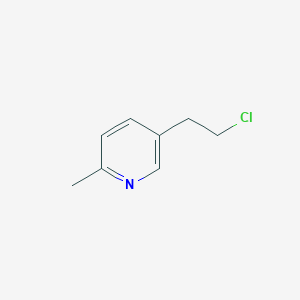
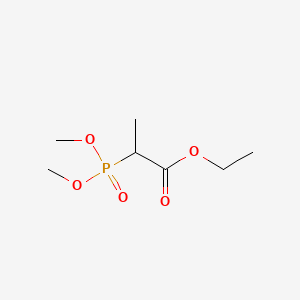
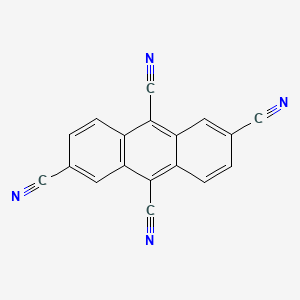
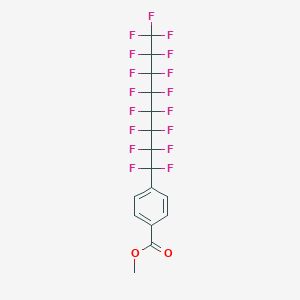
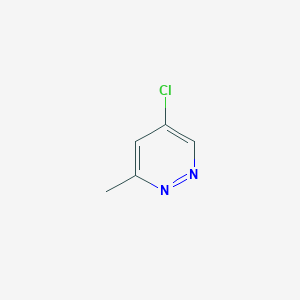
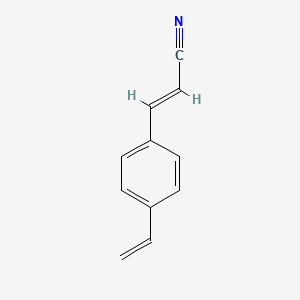
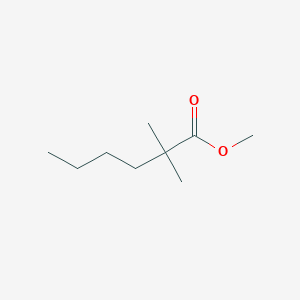
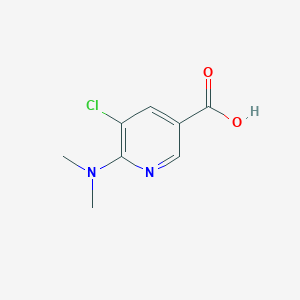
![4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B3194230.png)

